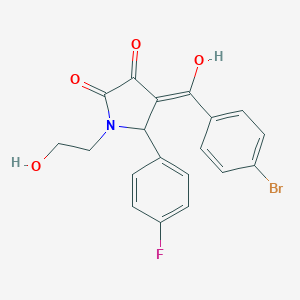
4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been studied extensively in scientific research due to its potential applications in various fields. This compound is also known as BB-94 or Batimastat and belongs to a class of compounds called hydroxamic acids.
科学研究应用
4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied in scientific research due to its potential applications in various fields. One of the main applications of this compound is in the field of cancer research. BB-94 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer cell invasion and metastasis. This compound has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
作用机制
The mechanism of action of 4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of matrix metalloproteinases (MMPs). MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins, which play a key role in cell migration and invasion. By inhibiting the activity of MMPs, BB-94 can prevent cancer cells from invading surrounding tissues and forming metastases.
Biochemical and Physiological Effects:
4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on MMPs, BB-94 has also been shown to inhibit the activity of other enzymes, such as cathepsins and serine proteases. This compound has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using 4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its specificity for MMPs. This compound has been shown to have a high degree of selectivity for MMPs, which makes it a useful tool for studying the role of MMPs in various biological processes. However, one of the main limitations of using BB-94 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are a number of future directions for the study of 4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the development of more potent and selective MMP inhibitors based on the structure of BB-94. Another potential direction is the study of the role of MMPs in various disease processes, such as cancer and inflammatory diseases. Finally, the use of BB-94 in combination with other drugs or therapies may also be an area of future research.
合成方法
The synthesis of 4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-bromobenzoyl chloride with 4-fluoroaniline to form 4-(4-bromobenzoyl)-5-(4-fluorophenyl)-1,3-dihydro-2H-pyrrol-2-one. This intermediate is then reacted with ethylene glycol to form 4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one. The overall yield of this synthesis method is around 40%.
属性
分子式 |
C19H15BrFNO4 |
|---|---|
分子量 |
420.2 g/mol |
IUPAC 名称 |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H15BrFNO4/c20-13-5-1-12(2-6-13)17(24)15-16(11-3-7-14(21)8-4-11)22(9-10-23)19(26)18(15)25/h1-8,16,23-24H,9-10H2/b17-15- |
InChI 键 |
YGODQFLQBCBLQE-ICFOKQHNSA-N |
手性 SMILES |
C1=CC(=CC=C1C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CCO)F |
SMILES |
C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO)F |
规范 SMILES |
C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5Z)-3-benzyl-5-[(4-chloroanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228561.png)
![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)

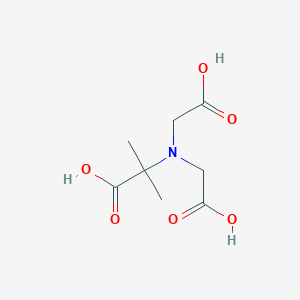
![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)

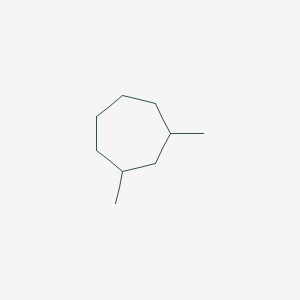
![2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228595.png)
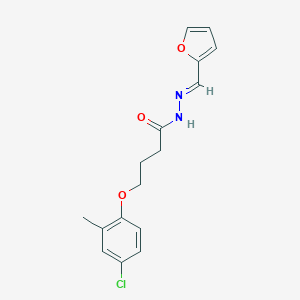
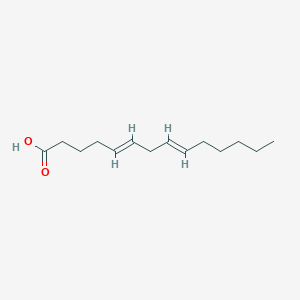
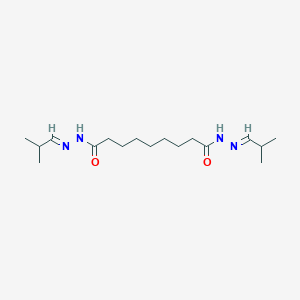
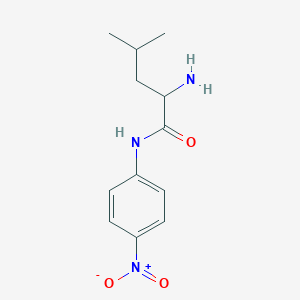
![N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea](/img/structure/B228612.png)